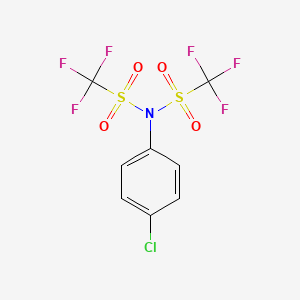

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is a biochemical reagent . It is used as a biological material or organic compound for life science-related research .

Synthesis Analysis

Bis(trifluoromethanesulfonyl)aniline, a related compound, is used to install the triflyl group (SO2CF3). Its behavior is akin to that of triflic anhydride, but milder .Molecular Structure Analysis

The molecular formula of 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is C8H5F6NO4S2 .Chemical Reactions Analysis

Bis(trifluoromethanesulfonyl)aniline is used to install the triflyl group (SO2CF3). Its behavior is akin to that of triflic anhydride, but milder .Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is 357.24 g/mol .Aplicaciones Científicas De Investigación

- Triflyl groups (SO₂CF₃) are powerful electrophiles used in organic synthesis. Bis(trifluoromethanesulfonyl)aniline serves as a precursor for introducing triflyl groups into molecules. These groups enhance reactivity, stability, and solubility, making them valuable in drug development, materials science, and catalysis .

- Similar to triflic anhydride, this compound acts as a triflating reagent . It selectively replaces hydrogen atoms with triflyl groups, facilitating transformations in complex molecules. Researchers use it to modify functional groups, improve chemical properties, and enhance synthetic routes .

- Bis(trifluoromethanesulfonyl)aniline’s triflyl group installation capability finds use in pharmaceutical research. It can modify drug candidates, improving their pharmacokinetics, bioavailability, and metabolic stability. For instance, it could enhance the properties of anticancer drugs like sorafenib .

- The compound’s crystal structure has been studied for its nonlinear optical properties . Researchers have grown single crystals of 4-chloro-2-nitroaniline (a related compound) and investigated its potential as a nonlinear optical material. Such materials are crucial for laser technology, telecommunications, and optical devices .

Organic Synthesis and Triflyl Group Installation

Triflating Reagent

Pharmaceutical Applications

Nonlinear Optical Materials

Mecanismo De Acción

Target of Action

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline, also known as N-(4-Chlorophenyl) bis-trifluoromethane sulfonimide, is primarily used to install the triflyl group (SO2CF3) in organic compounds . It acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes .

Mode of Action

The compound interacts with its targets by acting as a triflating reagent . It is used to convert phenols, amines, and enols into their corresponding triflates . Its behavior is akin to that of triflic anhydride, but milder .

Biochemical Pathways

The compound is involved in the synthesis of amphoteric alpha-boryl aldehydes, enantioselective synthesis of core ring skeleton of leucosceptroids A-D, and stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . It is also used in the stereoselective sulfoxidation .

Result of Action

The primary result of the action of 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is the formation of triflates from phenols, amines, and enols . Triflates are important intermediates in organic synthesis, serving as precursors to various other functional groups.

Action Environment

The compound is sensitive to moisture and should be stored in a dark place, sealed, and in a dry environment . The reaction conditions, such as temperature and solvent, can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

Bis(trifluoromethanesulfonyl)aniline is used in the industrial production of pesticides, drugs, and dyestuffs . It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D and in steroselective sulfoxidation .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF6NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVDFSLIEDFCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF6NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)

![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)